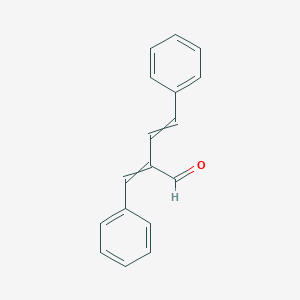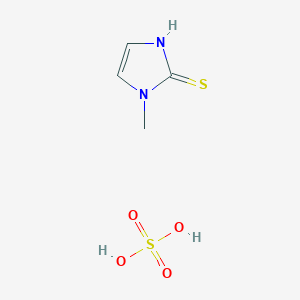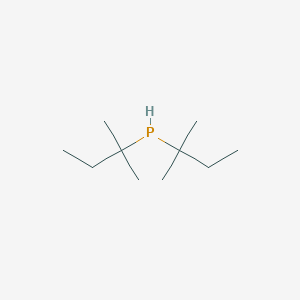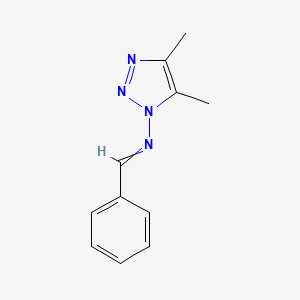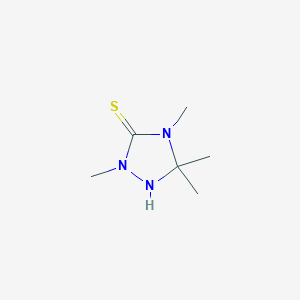
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione typically involves the reaction of aldehydes or ketones with thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water, which offers several advantages such as shorter reaction times, mild reaction conditions, and easy workup . The reaction is carried out under one-pot conditions, and the desired product is obtained in excellent yield by simply stirring the reaction mixture at room temperature.
Another method involves the use of an acidic ionic liquid as a catalyst. This method also employs a simple reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature . The formation of the target compound is confirmed by NMR, IR, and ESI-MS analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly catalysts, such as meglumine and ionic liquids, are likely to be employed to ensure efficient and sustainable production processes.
化学反応の分析
Types of Reactions
2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thione group and the triazolidine ring, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted triazolidine derivatives.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules
Industry: The eco-friendly synthesis methods and the compound’s stability make it suitable for industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurological disorders.
類似化合物との比較
Similar Compounds
1,2,4-Triazolidine-3-thione: This compound shares the triazolidine-3-thione core structure but lacks the tetramethyl substitution.
1,2,4-Triazole: A related compound with a triazole ring structure.
Uniqueness
The uniqueness of 2,4,5,5-Tetramethyl-1,2,4-triazolidine-3-thione lies in its tetramethyl substitution, which enhances its stability and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
115029-47-5 |
|---|---|
分子式 |
C6H13N3S |
分子量 |
159.26 g/mol |
IUPAC名 |
2,4,5,5-tetramethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C6H13N3S/c1-6(2)7-9(4)5(10)8(6)3/h7H,1-4H3 |
InChIキー |
DBKIGYJIJSFQDX-UHFFFAOYSA-N |
正規SMILES |
CC1(NN(C(=S)N1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




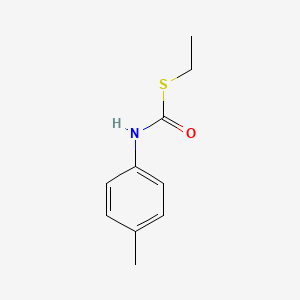
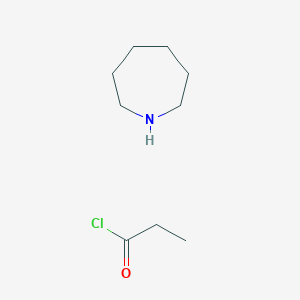
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
